An In-Depth Technical Guide to the Structure and Synthesis of MC-Val-Cit-PAB-rifabutin
An In-Depth Technical Guide to the Structure and Synthesis of MC-Val-Cit-PAB-rifabutin
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Val-Cit-PAB-rifabutin is a drug-linker conjugate developed for use in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The MC-Val-Cit-PAB-rifabutin conjugate consists of three key components:
-
Rifabutin: The cytotoxic payload, which is a DNA-dependent RNA polymerase inhibitor.[1] Its mechanism of action involves the inhibition of bacterial RNA synthesis, and it has found application as an antibiotic. In the context of ADCs, its potent cell-killing ability is harnessed for anti-cancer therapy.
-
MC-Val-Cit-PAB Linker: A sophisticated linker system designed for controlled drug release. This linker is comprised of:
-
MC (Maleimidocaproyl): A thiol-reactive group that allows for covalent attachment to cysteine residues on a monoclonal antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage ensures the selective release of the drug within the target cancer cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the Val-Cit dipeptide, spontaneously releases the active rifabutin payload.
-
-
Antibody: While the MC-Val-Cit-PAB-rifabutin is the drug-linker component, it is designed to be conjugated to a monoclonal antibody that targets a specific tumor-associated antigen. This guidance focuses on the chemical synthesis of the drug-linker conjugate itself.
This technical guide provides a comprehensive overview of the structure, synthesis, and key quantitative data for MC-Val-Cit-PAB-rifabutin.
Chemical Structure
The chemical structure of MC-Val-Cit-PAB-rifabutin is presented below:
(A chemical structure diagram would be ideally placed here. As a text-based AI, I will provide a DOT script to generate a simplified representation of the connectivity.)
Figure 1: A simplified block diagram illustrating the components of MC-Val-Cit-PAB-rifabutin.
Quantitative Data
The following table summarizes the key quantitative data for MC-Val-Cit-PAB-rifabutin.
| Parameter | Value | Method | Reference |
| Purity | 95.33% | HPLC | [1][2] |
| Molecular Formula | C74H101ClN10O17 | - | [2] |
| Molecular Weight | 1438.10 g/mol | - | [2] |
| Appearance | Brown to reddish-brown solid | Visual Inspection | [2] |
| Structural Confirmation | Consistent with structure | 1H NMR, LCMS | [2] |
Synthesis of MC-Val-Cit-PAB-rifabutin
The synthesis of MC-Val-Cit-PAB-rifabutin is a multi-step process that involves the synthesis of the MC-Val-Cit-PAB linker followed by the conjugation of rifabutin.
Synthesis of the MC-Val-Cit-PAB Linker
A representative synthesis of the MC-Val-Cit-PAB linker is a six-step process with a reported overall yield of approximately 50%. The workflow for this synthesis is depicted in the diagram below.
Figure 2: Workflow for the synthesis of the MC-Val-Cit-PAB linker.
Experimental Protocol for Linker Synthesis (Representative)
The following is a representative protocol for the synthesis of the MC-Val-Cit-PAB linker, adapted from published procedures.
Step 1: Fmoc Protection of L-Citrulline
-
L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane) to yield Fmoc-L-Citrulline.
Step 2: Coupling with p-aminobenzyl alcohol
-
Fmoc-L-Citrulline is coupled with p-aminobenzyl alcohol using a peptide coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in an anhydrous organic solvent (e.g., N,N-Dimethylformamide - DMF).
Step 3: Fmoc Deprotection
-
The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a solution of piperidine in DMF to yield Cit-PABOH.
Step 4: Dipeptide Formation
-
The resulting Cit-PABOH is then coupled with Fmoc-L-Valine-pentafluorophenyl ester (Fmoc-Val-PFP) or another activated form of Fmoc-Valine in a suitable solvent to form the dipeptide Fmoc-Val-Cit-PABOH.
Step 5: Fmoc Deprotection
-
The Fmoc group is again removed from Fmoc-Val-Cit-PABOH using piperidine in DMF to give Val-Cit-PABOH.
Step 6: Coupling with Maleimidocaproic acid
-
Finally, the Val-Cit-PABOH is reacted with an activated ester of 6-maleimidohexanoic acid (e.g., N-hydroxysuccinimide ester - MC-OSu) in a solvent like DMF to yield the final linker, MC-Val-Cit-PABOH.
Conjugation of Rifabutin to the MC-Val-Cit-PAB Linker
The final step in the synthesis of MC-Val-Cit-PAB-rifabutin involves the conjugation of the rifabutin payload to the MC-Val-Cit-PAB linker. This is typically achieved by activating the hydroxyl group of the PAB moiety on the linker and then reacting it with an appropriate functional group on the rifabutin molecule.
Figure 3: Logical relationship for the conjugation of rifabutin to the MC-Val-Cit-PAB linker.
Experimental Protocol for Rifabutin Conjugation (Representative)
The following is a representative protocol for the conjugation of a drug to the MC-Val-Cit-PAB linker, which can be adapted for rifabutin.
Step 1: Activation of the Linker
-
The MC-Val-Cit-PABOH linker is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or DMF.
-
The hydroxyl group of the p-aminobenzyl alcohol (PAB) moiety is activated. This can be achieved by converting it to a more reactive species, for example, by reacting it with p-nitrophenyl chloroformate in the presence of a base like pyridine to form a p-nitrophenyl carbonate intermediate.
Step 2: Conjugation with Rifabutin
-
Rifabutin, which contains a suitable nucleophilic group (e.g., an amine on the piperidine ring), is dissolved in an appropriate anhydrous solvent.
-
The activated linker is then added to the solution of rifabutin. The reaction is typically stirred at room temperature for several hours to overnight.
-
The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Purification
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel or by preparative HPLC to yield the final MC-Val-Cit-PAB-rifabutin conjugate.
Step 4: Characterization
-
The structure and purity of the final product are confirmed by analytical techniques such as 1H NMR, Mass Spectrometry (MS), and HPLC.
Conclusion
This technical guide has provided a detailed overview of the structure and synthesis of MC-Val-Cit-PAB-rifabutin, a key component in the development of next-generation antibody-drug conjugates. The information presented, including the chemical structure, quantitative data, and detailed synthetic protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted cancer therapy. The well-defined synthesis and the cleavable nature of the linker make MC-Val-Cit-PAB-rifabutin a promising candidate for the development of effective and highly specific ADCs.
